molecular formula C9H7Br2ClO2 B13075521 Ethyl 3,4-dibromo-5-chlorobenzoate CAS No. 1160574-83-3

Ethyl 3,4-dibromo-5-chlorobenzoate

Cat. No.: B13075521
CAS No.: 1160574-83-3
M. Wt: 342.41 g/mol
InChI Key: NDQVOMSACBVPJP-UHFFFAOYSA-N
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Description

Ethyl 3,4-dibromo-5-chlorobenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of two bromine atoms and one chlorine atom attached to the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dibromo-5-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. One common method is as follows:

    Bromination: Ethyl benzoate is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring.

    Chlorination: The dibromo compound is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). This step introduces the chlorine atom at the 5 position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and precise temperature and pressure controls can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromo-5-chlorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (OR⁻).

    Reduction: The compound can be reduced to form ethyl 3,4-dibromo-5-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation of the compound can lead to the formation of ethyl 3,4-dibromo-5-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Ethyl 3,4-dihydroxy-5-chlorobenzoate, ethyl 3,4-diamino-5-chlorobenzoate.

    Reduction: Ethyl 3,4-dibromo-5-chlorobenzyl alcohol.

    Oxidation: Ethyl 3,4-dibromo-5-chlorobenzoic acid.

Scientific Research Applications

Ethyl 3,4-dibromo-5-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Ethyl 3,4-dibromo-5-chlorobenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 3,4-dibromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine. It may exhibit different reactivity and biological properties.

    Ethyl 3,4-dichloro-5-bromobenzoate: Contains two chlorine atoms and one bromine atom. The difference in halogen substitution can affect its chemical behavior and applications.

    Ethyl 3,4-dibromo-5-iodobenzoate:

Ethyl 3,4

Properties

CAS No.

1160574-83-3

Molecular Formula

C9H7Br2ClO2

Molecular Weight

342.41 g/mol

IUPAC Name

ethyl 3,4-dibromo-5-chlorobenzoate

InChI

InChI=1S/C9H7Br2ClO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3

InChI Key

NDQVOMSACBVPJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Br)Cl

Origin of Product

United States

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